3,3,4,4,5,5-Hexafluoropentan-1-ol
Description
Overview of Polyfluorinated Organic Compounds
Polyfluorinated organic compounds are a broad class of chemicals characterized by the presence of multiple fluorine atoms attached to an alkyl chain. The carbon-fluorine bond is one of the strongest in organic chemistry, bestowing these compounds with high thermal stability and chemical resistance. This family of compounds, often referred to as PFAS (Per- and Polyfluoroalkyl Substances), encompasses a vast number of substances with diverse applications. They have been utilized in the manufacturing of a wide array of products, including non-stick coatings, waterproof fabrics, and firefighting foams.
While the persistence of some polyfluorinated compounds in the environment has raised concerns, their unique properties continue to make them indispensable in many areas of research and industry. The strategic placement of fluorine atoms can influence a molecule's acidity, lipophilicity, and metabolic stability, making them valuable tools in drug discovery and materials science.
Specific Context of Hexafluorinated Alcohols in Synthetic Chemistry
Hexafluorinated alcohols, a specific subgroup of polyfluorinated compounds, have garnered considerable attention in synthetic chemistry. The presence of six fluorine atoms significantly impacts the properties of the alcohol functional group. For instance, alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) exhibit enhanced acidity and a high hydrogen bond-donating ability, while having low nucleophilicity. sigmaaldrich.com These characteristics make them excellent solvents and promoters for a variety of chemical reactions.
Partially fluorinated alcohols, such as those with a hexafluoro (B1673141) segment, are valuable as building blocks in the synthesis of more complex molecules. They can be incorporated into polymers to impart specific surface properties or used as precursors for creating novel fluorinated materials with tailored characteristics.
Research Trajectory of 3,3,4,4,5,5-Hexafluoropentan-1-ol and Related Structures
While extensive research exists for some hexafluorinated alcohols like HFIP, the specific research trajectory for this compound is still emerging. Currently, this compound is primarily available through chemical suppliers as a research chemical, indicating its use in exploratory studies. sigmaaldrich.combiosynth.com Its structural isomer, 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol, has been noted for its application as a monomer in polymer chemistry. cymitquimica.comtcichemicals.com
The research on this compound is expected to follow a path similar to that of other partially fluorinated alcohols. Initial investigations will likely focus on characterizing its fundamental physicochemical properties. Subsequently, research will probably explore its utility as a building block in the synthesis of novel polymers, surfactants, and potentially, biologically active molecules. The unique positioning of the hexafluoro segment away from the hydroxyl group may offer different reactivity and property profiles compared to more studied fluorinated alcohols, opening new avenues for investigation in materials science and medicinal chemistry. Studies on the mixing behavior of partially fluorinated carboxylic acids with their hydrocarbon analogs have shown interesting interfacial properties, suggesting that alcohols like this compound could be valuable in surface science research. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4,5,5-hexafluoropentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c6-3(7)5(10,11)4(8,9)1-2-12/h3,12H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHLZJSBOHCQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 3,3,4,4,5,5 Hexafluoropentan 1 Ol and Analogues
Direct Synthetic Routes to 3,3,4,4,5,5-Hexafluoropentan-1-ol
Direct synthesis of this compound can be envisioned through several strategic approaches. These include the selective modification of a symmetrical precursor, the assembly from smaller fluorinated building blocks, and the use of classical nucleophilic addition reactions.
Synthesis from 2,2,3,3,4,4-Hexafluoropentane-1,5-diol via Benzylation and Subsequent Reactions
A plausible synthetic route to this compound begins with the symmetrical starting material, 2,2,3,3,4,4-Hexafluoropentane-1,5-diol. The core of this strategy involves differentiating the two identical hydroxyl groups to allow for the selective removal of one.
A common technique for achieving such differentiation in symmetrical diols is mono-functionalization, which can often be favored by controlling the reaction stoichiometry. A process for the mono-carbonylation of benzene (B151609) diols, for example, utilizes an excess of the diol relative to the acylating agent to statistically favor the mono-acylated product. google.com Applying this principle, one could react 2,2,3,3,4,4-Hexafluoropentane-1,5-diol with a limited amount of a protecting agent like benzyl (B1604629) chloride or benzyl bromide in the presence of a base. This would yield the mono-benzyl ether, leaving the second hydroxyl group available for further reaction.
The subsequent steps would involve:
Activation of the free hydroxyl group: The remaining -OH group would be converted into a good leaving group, for instance, by tosylation to form a tosylate.
Deoxygenation: The tosylate group would then be removed and replaced with a hydrogen atom, typically through reduction with a hydride reagent like lithium aluminum hydride.
Deprotection: The final step would be the removal of the benzyl protecting group via catalytic hydrogenation to yield the target molecule, this compound.
This multi-step sequence represents a standard, logical approach in organic synthesis for converting a symmetrical diol into a mono-alcohol. assets-servd.host
Synthetic Approaches Involving Fluorinated Building Blocks
The construction of this compound can also be achieved by assembling the molecule from smaller, pre-fluorinated components. This "building block" approach is fundamental to fluorinated chemistry, allowing for the strategic introduction of fluorine-containing segments into a target structure.
A hypothetical synthesis could involve the reaction of a three-carbon electrophilic fluorinated building block with a two-carbon nucleophilic reagent. For example, a Grignard reagent such as ethylmagnesium bromide could be reacted with a suitable C3-hexafluoro electrophile. The choice of reagents is critical for creating the desired carbon skeleton. assets-servd.host
| Potential Fluorinated Building Block | Potential Co-Reactant | Reaction Type |
| 1,1,2,2,3,3-Hexafluoropropyl iodide | Ethylmagnesium bromide | Nucleophilic Substitution |
| Hexafluoroacetone | Ethylmagnesium bromide, followed by reduction | Grignard Addition |
| 2,2,3,3,4,4,4-Heptafluorobutanoyl chloride | Lithium aluminum hydride (or other reducing agent) | Reduction |
This table presents hypothetical reaction partners based on common synthetic transformations and the availability of fluorinated building blocks.
The incorporation of fluorine atoms can modulate the physical and chemical properties of molecules, and building blocks with desirable substituents like trifluoromethyl (TFM) groups are common.
Nucleophilic Addition with Alkoxide Bases
Nucleophilic addition reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. In the context of synthesizing fluorinated alcohols, this could involve the addition of a carbanion to a carbonyl compound or other electrophile. Strong bases, including alkoxides like potassium tert-butoxide, are often used to generate the required nucleophile by deprotonating a carbon atom.
For a molecule like this compound, a synthetic strategy could involve the generation of a fluorinated nucleophile. The high electronegativity of fluorine atoms can increase the acidity of adjacent C-H bonds, facilitating their removal by a suitable base. Although a specific pathway for this exact molecule is not detailed, the general principle involves an alkoxide base generating a nucleophile from a fluorinated precursor, which then attacks an electrophile (e.g., an aldehyde or epoxide) to elongate the carbon chain and introduce the hydroxyl functionality. The use of strong organic amine bases or alkoxides like potassium tert-butoxide can facilitate such Michael-type additions.
Analogous Synthetic Pathways for Hexafluoropentanols and Related Structures
While direct routes to this compound may be complex, related isomers and structures are accessible through other established methods, such as the telomerization of fluoroolefins.
Radical-Initiated Telomerization of Fluoroolefins with Alcohols
Radical-initiated telomerization is a powerful method for producing fluorinated compounds. This process involves the reaction of a "taxogen" (a molecule that can be polymerized, like a fluoroolefin) with a "telogen" (a chain transfer agent, like an alcohol) in the presence of a radical initiator. The reaction generates a series of adducts, or telomers, where one or more units of the olefin have been added to the telogen.
The general steps are:
Initiation: A radical initiator (e.g., a peroxide) decomposes to form free radicals.
Propagation: The radical abstracts a hydrogen from the alcohol, creating an alcohol radical. This radical then adds across the double bond of the fluoroolefin.
Chain Transfer: The resulting radical adduct can then abstract a hydrogen from another alcohol molecule, yielding the final product and regenerating an alcohol radical to continue the chain.
This method can produce a mixture of products with varying numbers of olefin units incorporated.
Interaction of Hexafluoropropylene with Ethyl Alcohol Leading to Isomeric Hexafluoropentanols
A specific example of this methodology is the reaction between hexafluoropropylene (HFP) and ethyl alcohol. This reaction typically yields a mixture of isomeric 1:1 adducts, which are different isomers of hexafluoropentanol from the primary subject of this article. The addition of the alcohol radical to the asymmetric HFP molecule can occur at either carbon of the double bond, leading to different structural isomers.
The two primary 1:1 adducts formed are:
4,4,5,5,5-Pentafluoro-3-(trifluoromethyl)pentan-1-ol
3,3,4,5,5,5-Hexafluoropentan-1-ol
The reaction conditions, such as temperature, pressure, and the ratio of reactants, can influence the distribution of these isomers and the formation of higher-order telomers.
| Reactants | Initiator | Primary Products (1:1 Adducts) |
| Hexafluoropropylene | Di-tert-butyl peroxide | 4,4,5,5,5-Pentafluoro-3-(trifluoromethyl)pentan-1-ol |
| Ethyl Alcohol | 3,3,4,5,5,5-Hexafluoropentan-1-ol |
This table outlines the typical components and major isomeric products of the radical-initiated reaction between HFP and ethanol.
Strategies for Derivatization of Highly Fluorinated Alcohols as Precedents
The derivatization of highly fluorinated alcohols like this compound is crucial for various applications, including enhancing their analytical detection, modifying their physical properties, or preparing them for further chemical transformations. Several strategies have been developed for the derivatization of this class of compounds, often focusing on the reactive hydroxyl group.
One common approach is acylation , where the alcohol is converted to an ester. This can be achieved using various acylating agents. For instance, fluorotelomer alcohols (FTOHs), which share structural similarities with this compound, have been derivatized to enhance their detectability in analytical methods. A notable example is the derivatization of FTOHs with dansyl chloride in the presence of a catalyst like 4-(dimethylamino)-pyridine (DMAP). This process introduces a fluorescent tag, significantly lowering the detection limits in liquid chromatography-mass spectrometry (LC-MS) analysis.
Another powerful derivatization reagent for fluorinated alcohols is hexafluoroisopropanol (HFIP) itself, which can be used to form esters with carboxylic acids, or its derivatives can be used to introduce the hexafluoroisopropyl group. This strategy is particularly useful in creating derivatives with unique properties conferred by the highly fluorinated moiety.
The table below summarizes some common derivatization strategies for highly fluorinated alcohols that serve as precedents for this compound.
| Derivatization Strategy | Reagent Example | Purpose of Derivatization | Analytical Method | Reference |
| Dansylation | Dansyl Chloride/DMAP | Enhanced detection (fluorescence) | LC-MS | |
| Acylation | Acetic Anhydride | Increased volatility for GC analysis | GC-MS | |
| Esterification | Carboxylic Acid/Acid Chloride | Modification of physical properties | Various | |
| Silylation | Silylating agents (e.g., BSTFA) | Increased volatility and thermal stability | GC-MS | General Knowledge |
These precedents highlight the versatility of the hydroxyl group in highly fluorinated alcohols for chemical modification, enabling a wide range of applications from sensitive environmental analysis to the synthesis of advanced materials.
Methodological Considerations in Hexafluoropentanol Synthesis
The successful synthesis of this compound relies on careful consideration of purification techniques and the optimization of reaction conditions to maximize yield and selectivity. The unique properties of fluorinated compounds often require specialized approaches to achieve high purity and efficient production.
The purification of this compound and its analogues presents unique challenges due to their physical properties, such as high volatility and potentially similar boiling points to impurities.
Distillation is a primary method for purifying fluorinated alcohols, especially on a larger scale. Fractional distillation is often employed to separate the desired product from starting materials, byproducts, and solvents. However, the presence of azeotropes can complicate this process. In some cases, specialized distillation techniques are required. For instance, a patented method for the purification of fluorotelomer alcohols involves heating the crude product in the presence of water and a base. This process helps to remove acidic impurities and other byproducts that are difficult to separate by conventional distillation alone.
Chromatography offers a high-resolution separation method for the purification of fluorinated alcohols, particularly for achieving high purity on a laboratory scale. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical tools that can be adapted for preparative-scale separations. For non-volatile or thermally sensitive derivatives, HPLC is the method of choice. The selection of the stationary and mobile phases is critical for achieving good separation. For instance, in the analysis of fluorotelomer alcohols, solid-phase extraction (SPE) using weak anion exchange (WAX) cartridges has been effectively used for sample cleanup and separation from other per- and polyfluoroalkyl substances (PFAS). This chromatographic approach allows for the selective isolation of the neutral FTOHs.
The table below outlines the key features of these purification techniques for highly fluorinated alcohols.
| Purification Technique | Principle of Separation | Key Considerations for Fluorinated Alcohols | Typical Scale | Reference |
| Distillation | Differences in boiling points | Potential for azeotrope formation; may require chemical treatment to remove specific impurities. | Laboratory to Industrial |
Iv. Spectroscopic Characterization Methodologies for 3,3,4,4,5,5 Hexafluoropentan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of fluorinated organic compounds like 3,3,4,4,5,5-Hexafluoropentan-1-ol. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure.
The combined application of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy provides a comprehensive toolkit for the unambiguous structural confirmation of this compound. huji.ac.ilwikipedia.orgslideshare.net
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the protons of the ethyl group and the hydroxyl proton give rise to characteristic signals. The protons on the carbon adjacent to the oxygen are deshielded and appear at a lower field (higher ppm value) compared to typical alkane protons. libretexts.orgchemistrysteps.com The hydroxyl proton signal can vary in its chemical shift depending on concentration, solvent, and temperature, and it often appears as a broad singlet. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. careerendeavour.comoregonstate.edu The carbon bonded to the hydroxyl group will be deshielded and appear at a lower field. The fluorinated carbons will also have distinct chemical shifts, influenced by the strong electronegativity of the fluorine atoms. oregonstate.edu
¹⁹F NMR Spectroscopy: Due to its high sensitivity and the 100% natural abundance of the ¹⁹F isotope, ¹⁹F NMR is a particularly powerful tool for analyzing fluorinated compounds. wikipedia.org It provides a wide range of chemical shifts, allowing for clear distinction between non-equivalent fluorine atoms within the molecule. wikipedia.orgslideshare.net The spectrum would show distinct signals for the -CF₂- and -CF₃ groups, with coupling patterns providing further structural information.
A representative summary of the expected NMR data is presented below:
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | -CH₂OH | ~3.5 - 4.5 | Triplet |
| ¹H | -CH₂CF₂- | ~2.0 - 3.0 | Triplet |
| ¹H | -OH | Variable (e.g., 2.0 - 5.0) | Singlet (broad) |
| ¹³C | -CH₂OH | ~60 - 70 | |
| ¹³C | -CH₂CF₂- | ~30 - 40 | |
| ¹³C | -CF₂- | ~110 - 125 (multiple signals) | |
| ¹³C | -CF₃ | ~120 - 130 | |
| ¹⁹F | -CF₂- | Specific shifts for each group | Complex Multiplets |
| ¹⁹F | -CF₃ | Specific shift | Triplet |
Table 1: Predicted NMR Spectroscopic Data for this compound. This interactive table provides an overview of the anticipated chemical shifts and splitting patterns for the different nuclei in the molecule.
NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the preferred conformations of this compound in solution. wikipedia.org The magnitudes of vicinal coupling constants (³J) between protons and fluorine atoms can be related to the dihedral angles between them, offering clues about the rotational preferences around the C-C bonds. Two-dimensional NMR experiments, such as NOESY, can reveal through-space interactions between atoms, further refining the conformational model of this flexible molecule.
Mass Spectrometry Techniques
Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and aiding in structural elucidation.
High-Resolution Mass Spectrometry (HRMS) is crucial for obtaining the precise molecular weight of this compound. nih.gov Unlike low-resolution mass spectrometry, HRMS can measure mass with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₅H₄F₆O and distinguishing it from other compounds with the same nominal mass.
| Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass of the molecular ion, allowing for the determination of the elemental composition. |
Table 2: Application of High-Resolution Mass Spectrometry. This interactive table highlights the key information obtained from HRMS for the characterization of this compound.
In addition to determining the molecular weight, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. wikipedia.org When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The masses of these fragments provide clues about the connectivity of the atoms within the molecule. For this compound, expected fragmentation would involve cleavage of the C-C bonds and loss of small molecules like water or HF, providing further evidence for the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. wikipedia.org When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.
For this compound, the IR spectrum would exhibit characteristic absorption bands:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group. The broadness is due to hydrogen bonding.
C-H Stretch: Absorptions in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the ethyl group.
C-F Stretch: Strong, intense absorption bands in the region of 1000-1400 cm⁻¹, which are characteristic of carbon-fluorine bonds. The presence of multiple C-F bonds would likely result in a complex pattern in this region.
C-O Stretch: An absorption band in the region of 1050-1260 cm⁻¹ corresponding to the stretching vibration of the carbon-oxygen single bond.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| C-H (alkane) | 2850-3000 |
| C-F | 1000-1400 (strong, intense) |
| C-O | 1050-1260 |
Table 3: Characteristic Infrared Absorption Bands for this compound. This interactive table summarizes the key IR absorption frequencies that help in the identification of the functional groups within the molecule.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable tools for the quality control and purification of this compound. These methods are adept at separating components within a mixture, allowing for both the assessment of purity and the isolation of the target compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal techniques employed for these purposes, each offering distinct advantages for the analysis of fluorinated alcohols.
The primary utility of chromatography lies in its ability to verify the purity of a sample. libretexts.org By analyzing the resulting chromatogram, the presence of impurities, such as starting materials, by-products, or isomers, can be identified and quantified. libretexts.org Furthermore, these methods can be scaled for preparative applications to separate and purify this compound from complex reaction mixtures. nih.govrsc.org
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The purity of a sample can be effectively determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. measurlabs.com
In the analysis of related fluorotelomer alcohols (FTOHs), GC coupled with mass spectrometry (GC-MS) is a frequently used method. researchgate.netresearchgate.net This combination allows for both sensitive and selective determination. For instance, research on the analysis of FTOHs in environmental samples details methods involving extraction with a solvent like methyl tert-butyl ether, followed by GC-MS analysis. researchgate.net The mass spectrometer, often operated in chemical ionization mode, provides definitive identification of the compounds based on their mass-to-charge ratio. researchgate.net
The choice of capillary column is critical for achieving good separation. Columns with non-polar or mid-polar stationary phases are often suitable for analyzing alcohols. The operating conditions, such as oven temperature programming, carrier gas flow rate, and injector temperature, are optimized to ensure efficient separation and sharp peak shapes.
Table 1: Illustrative GC-MS Conditions for Analysis of Related Fluorotelomer Alcohols
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is another vital technique, particularly for less volatile impurities or for compounds that may degrade at the high temperatures used in GC. When coupled with mass spectrometry (LC-MS), HPLC provides high sensitivity and selectivity for a wide range of fluorinated compounds. nih.gov
Reversed-phase HPLC is the most common mode used for this class of compounds. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For highly fluorinated compounds, specialized fluorinated stationary phases can offer alternative selectivity and improved retention compared to traditional C18 columns. chromatographyonline.com
Method development for the analysis of fluorinated alcohols often involves optimizing the mobile phase composition and pH. The use of fluorinated alcohols, such as hexafluoroisopropanol (HFIP), as mobile phase modifiers has been shown to be effective in the LC-MS analysis of related compounds. nih.gov Solid-phase extraction (SPE) may be employed for sample pre-concentration, particularly in trace analysis, to achieve very low detection limits. nih.govnih.gov
Table 2: General HPLC Parameters for Analysis of Fluorinated Compounds
V. Advanced Applications of 3,3,4,4,5,5 Hexafluoropentan 1 Ol and Its Derivatives in Materials Science and Organic Synthesis
Role in Liquid Crystal Chemistry
The incorporation of fluorine into liquid crystal (LC) molecules is a well-established strategy for tuning their physical properties, such as dielectric anisotropy, viscosity, and mesophase behavior. The partially fluorinated alkyl chain of 3,3,4,4,5,5-Hexafluoropentan-1-ol makes it an ideal starting material for creating the terminal portions of sophisticated liquid crystal compounds.
This compound serves as a key precursor for synthesizing the chiral, fluorinated terminal chains that are essential components of advanced liquid crystals. beilstein-journals.orgwikipedia.org In this role, the alcohol's hydroxyl group is chemically modified to link the hexafluoropentyl chain to a chiral center and subsequently to the rigid core of a liquid crystal mesogen. The resulting molecules are designed to exhibit specific chiral mesophases, such as cholesteric or ferroelectric phases.
The synthesis of these complex molecules often involves multiple steps. The fluorinated alcohol can be converted into an ether or ester that is then attached to a chiral molecular scaffold. The presence of the C₂-symmetric substructure in such compounds is highly effective at inducing a chiral pitch when the compound is mixed with a nematic host. nih.gov The introduction of fluorine is critical, as it influences the intermolecular interactions that govern the self-assembly and macroscopic properties of the liquid crystal phase. beilstein-journals.orgnih.govrsc.org Chiral nematic liquid crystals are particularly important for display applications due to their unique chiroptical characteristics. nih.gov
The incorporation of fluorinated tails derived from precursors like this compound has a profound influence on the mesophase behavior of liquid crystals, particularly in ferroelectric devices. nih.gov Ferroelectric liquid crystals (FLCs), which exhibit spontaneous electrical polarization, are crucial for applications like high-speed displays and optical shutters. mdpi.com
The introduction of lateral fluorine substituents into the molecular structure is known to promote the formation of ferroelectric smectic phases (e.g., Smectic C, SmA) and can increase the temperature at which this ferroelectric ordering appears. nih.gov The strong polarity and rigidity of the carbon-fluorine bonds affect the intermolecular forces, which in turn dictates the phase sequence (e.g., Isotropic → Nematic → Smectic A → Smectic C) and the thermal stability of each phase. nih.govfrontiersin.org
Specifically, the length and degree of fluorination of the terminal chain influence the layer spacing in smectic phases. In a tilted smectic phase like Smectic C*, the fluorinated chains occupy a specific volume within the layered structure, impacting the tilt angle and the interlayer spacing. These parameters are critical as they directly affect the electro-optical properties of the device, such as switching time and contrast ratio. nih.govmdpi.com
Table 1: Influence of Fluorination on Liquid Crystal Phase Properties
| Property | Influence of Fluorine Substitution | Rationale | Search Snippet |
| Phase Stability | Increases the temperature at which ferroelectric phases appear. | Strong dipole moments of C-F bonds enhance intermolecular interactions that lead to polar ordering. | nih.gov |
| Mesophase Type | Can promote or suppress the formation of smectic phases depending on position. | Fluorination alters molecular shape and dipole moments, affecting the delicate balance of forces required for layered (smectic) vs. orientational (nematic) order. | nih.gov |
| Electrical Properties | Leads to materials with high dielectric anisotropy and spontaneous polarization. | The high electronegativity of fluorine creates strong dipoles, which are essential for ferroelectric behavior. | mdpi.comresearchgate.net |
| Chirality Induction | Fluorinated chiral groups are efficient in inducing a helical twist (chirality) in a nematic host. | The rigid and sterically defined nature of fluorinated chains enhances the transfer of chirality from the molecule to the macroscopic phase. | beilstein-journals.orgnih.gov |
Functional Materials Development
The same properties that make this compound valuable in liquid crystal chemistry also make it a building block for a variety of other functional materials. Its derivatives are used to create specialized polymers and fluids where surface properties, chemical stability, and optical clarity are paramount.
A significant application of this compound is its use as a precursor for fluorinated acrylic monomers. Through esterification with acrylic acid or methacrylic acid, it is converted into 3,3,4,4,5,5-Hexafluoropentyl acrylate (B77674) or 3,3,4,4,5,5-Hexafluoropentyl methacrylate . These monomers can then be polymerized or copolymerized to produce side-chain fluorinated acrylic polymers. google.com
In these polymers, the acrylate backbone provides mechanical integrity and processability, while the hexafluoropentyl groups extend as side chains. oecd.org This architecture is highly effective for tailoring material properties. The fluorinated side chains tend to migrate to the polymer's surface, creating a low-energy interface that repels water and oils. This makes such polymers ideal for creating hydrophobic and lipophobic coatings. Furthermore, the incorporation of fluorine can lead to materials with low dielectric constants, high gas permeability, and excellent thermal and chemical stability. google.com
Polymers derived from fluorinated acrylates possess properties that make them suitable for advanced optical applications, including optical storage and contact lenses. Fluorinated acrylic polymers, such as those derived from this compound, exhibit high transparency across a wide range of wavelengths, from the vacuum ultraviolet to optical communication regions. google.com This clarity is essential for components like light guides and optical fibers. Perfluorinated variants of poly(methyl methacrylate) (PMMA) have been used in plastic optical fibers and Laserdisc media. wikipedia.org
In the field of ophthalmology, the development of contact lens materials is driven by the need to balance oxygen permeability, wettability (comfort), and resistance to deposits. nih.govumsl.edu While modern lenses are often based on silicone hydrogels, they are complex copolymers incorporating various monomers to achieve the desired balance. nih.govwikipedia.org A fluorinated monomer like 3,3,4,4,5,5-Hexafluoropentyl acrylate could be included in a copolymer formulation to enhance oxygen permeability (a known property of fluorinated materials) and to create a low-energy, non-stick surface that resists the adhesion of proteins and lipids from tears, thereby improving comfort and hygiene throughout the day. google.comnih.gov
Table 2: Properties of Fluorinated Acrylic Polymers for Optical Applications
| Property | Benefit | Application Relevance | Search Snippet |
| High Optical Transparency | Low light loss over a wide wavelength range. | Essential for optical storage media, light guides, and lenses. | google.comwikipedia.org |
| Low Refractive Index | Can be controlled by the degree of fluorination. | Useful for creating anti-reflective coatings and graded-index optical components. | specialchem.com |
| Low Surface Energy | Creates hydrophobic and lipophobic surfaces. | In contact lenses, this resists protein and lipid deposits, improving comfort and safety. | google.comnih.gov |
| High Gas Permeability | Allows efficient transport of gases like oxygen. | Critical for contact lenses to ensure sufficient oxygen supply to the cornea. | nih.govwikipedia.org |
| Chemical Inertness | Resistance to degradation from chemical exposure. | Ensures long-term stability and biocompatibility in medical devices. | google.comwikipedia.org |
Applications in Hydraulic Liquids
High-performance hydraulic fluids are required to operate under extreme conditions of temperature and pressure, demanding high thermal stability, low flammability, and consistent viscosity. Fluorinated compounds are key components in the formulation of such synthetic fluids. dtic.mildtic.mil
The incorporation of fluorine into hydrocarbon-based or silicone-based fluids significantly improves their fire resistance, a critical safety requirement for aircraft hydraulic systems. dtic.mildtic.mil Derivatives of this compound, such as esters or ethers, can be used as base stocks or additives in these formulations. The strong carbon-fluorine bonds impart exceptional thermal stability, while the high mass of fluorine atoms helps to suppress vapor pressure and flammability. dtic.mil Fluorinated ketones are also utilized as heat transfer hydraulic fluids due to their stability, low toxicity, and non-flammability. google.com
Catalytic and Reaction Media Applications of Fluorinated Alcohols (e.g., Hexafluoroisopropanol as a reference)
Fluorinated alcohols have emerged as remarkable solvents and additives that can significantly influence the outcomes of chemical reactions, often enabling transformations that are challenging in conventional media. rsc.org Their ability to stabilize ionic intermediates, act as proton donors, and engage in specific intermolecular interactions has made them indispensable in modern organic synthesis. acs.org
The distinct properties of fluorinated alcohols directly impact reaction rates and selectivity. The strong hydrogen-bond-donating nature and high polarity of a solvent like Hexafluoroisopropanol (HFIP) can stabilize charged intermediates and transition states, thereby altering the reaction kinetics. acs.orgrsc.org For example, in Lewis base-catalyzed reactions, the use of HFIP has been shown to lead to unusual kinetic profiles, suggesting its active participation in the reaction mechanism beyond that of an inert solvent. illinois.edu
The presence of two trifluoroalkyl groups in HFIP significantly alters its chemical behavior compared to non-fluorinated analogs, enhancing the polarity of the O-H bond and increasing its acidity. rsc.org This allows it to form hydrogen-bonding networks that can influence reactivity and selectivity in various transformations, including those involving hypervalent iodine reagents and metal-free C-H functionalizations. acs.orgresearchgate.net These solvent effects can promote specific reaction pathways, leading to higher yields and exquisite selectivity that are unattainable in other solvents. acs.org
Fluorinated alcohols are highly effective at promoting reactions that proceed through electrophilic activation, such as the ring-opening of epoxides. arkat-usa.org These solvents can activate the epoxide C-O bond towards nucleophilic attack without the need for strong Lewis acids. arkat-usa.orgresearchgate.net The strong hydrogen-bond-donating ability of the fluorinated alcohol is key, as it polarizes the C-O bond, making the carbon atom more electrophilic and facilitating the ring-opening process. arkat-usa.org
This strategy is particularly valuable for reactions with weak or neutral carbon nucleophiles. arkat-usa.org For instance, the alkylation of indoles with styrene (B11656) oxide proceeds smoothly in trifluoroethanol (TFE) without any additional catalyst, affording the product with complete stereospecificity and high regioselectivity. arkat-usa.org Similarly, HFIP has been used as a solvent to enable Brønsted acid-catalyzed Friedel-Crafts reactions with epoxides, which are typically challenging electrophiles. researchgate.net The use of HFIP allows for the stereospecific arylation of even electron-poor and aliphatic epoxides. researchgate.net
| Nucleophile | Epoxide | Fluorinated Alcohol | Key Finding | Reference |
| Indoles | Styrene Oxide | TFE | Catalyst-free, regioselective, and stereospecific alkylation. | arkat-usa.org |
| Arenes | Aromatic & Aliphatic Epoxides | HFIP | Enables Brønsted acid catalysis for stereospecific arylation. | researchgate.net |
| Aniline Derivatives | Styrenes & 1,3-Dienes | HFIP | Promotes difunctionalization without additives or catalysts. | acs.org |
Fluorinated alcohols, particularly HFIP, have become crucial solvents for transition metal-catalyzed C-H functionalization reactions. rsc.orgrsc.org Their use has proven essential for achieving high yields and selectivities in numerous transformations, especially those catalyzed by palladium. rsc.orgrsc.orgnih.gov The beneficial effects of HFIP are multifaceted; it can act as a simple solvent, an additive, or even an activator. rsc.org
One of the most significant impacts of HFIP is in directing distal C-H functionalizations (meta and para positions) on aromatic rings. rsc.orgnih.gov It achieves this by stabilizing key catalytic intermediates through hydrogen-bonding interactions, thereby overcoming the inherent preference for ortho-functionalization. rsc.org Kinetic and computational studies have revealed that HFIP can stabilize key intermediates in Pd(0)/Pd(II) catalytic cycles, favoring specific reaction pathways like a Heck-type mechanism over a higher-energy concerted metalation-deprotonation (CMD) pathway. rsc.org This solvent effect has been described as making HFIP an "irreplaceable" medium for many challenging C-H activation reactions. rsc.orgnih.gov
In the field of electrochemistry, fluorinated solvents are prized for their ability to expand the electrochemical stability window, allowing for reactions to be conducted at higher potentials. researchgate.netenergy.gov The high oxidation stability of fluorinated compounds is a key advantage. energy.gov HFIP, in particular, has found utility in organic electrosynthesis. researchgate.net Its high hydrogen-bond donating ability helps to stabilize reactive positive intermediates, especially in anodic (oxidation) reactions. researchgate.net
The high cost of HFIP has led to its use in mixtures with other co-solvents such as acetonitrile (B52724) (MeCN), which balances the beneficial stabilizing effects with practical considerations. researchgate.net Such solvent systems have enabled challenging transformations like the direct electrochemical amidation of C(sp³)–H bonds. thieme-connect.deresearchgate.net In this process, HFIP enhances the reactivity of the amide through hydrogen bonding, which is proposed to facilitate a proton-coupled electron transfer (PCET) mechanism, leading to high product yields. thieme-connect.deresearchgate.net The use of HFIP as a solvent or co-solvent can therefore be a critical factor in the success of electrosynthetic methods. researchgate.net
Building Blocks in Complex Molecular Architectures
Partially fluorinated chains, such as the 3,3,4,4,5,5-hexafluoropentyl group derived from its corresponding alcohol, serve as important building blocks in medicinal chemistry and materials science. The introduction of fluorine can profoundly alter a molecule's physical, chemical, and biological properties.
A primary strategy in modern drug discovery is the optimization of a compound's lipophilicity (expressed as logP), which influences its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govacs.org Fluorination is a common and powerful tool for modulating this property. nih.govresearchgate.net The integration of fluorinated alkyl chains, derived from alcohols like this compound, into drug candidates can systematically alter their lipophilicity. acs.org
Contrary to a simple assumption that fluorination always increases lipophilicity, the effect is highly dependent on the specific fluorination pattern. acs.org While a perfluoroalkyl group generally increases lipophilicity, strategic or partial fluorination can reduce it. acs.orgacs.org Studies on fluorinated alkanols have demonstrated that certain motifs, such as replacing a CF₃ group with a methyl group or a C-F bond with a C-Me group, can lead to a significant reduction in logP. acs.org This precise control allows medicinal chemists to fine-tune the properties of a drug candidate to improve its pharmacokinetic profile while maintaining or enhancing its biological activity. acs.orgresearchgate.net For example, incorporating specific fluorinated pentyl ethers into analogues of the drug candidate evenamide (B1671789) resulted in improved aqueous solubility and metabolic stability. acs.org
| Parent Compound | Fluorinated Motif | ΔlogP (vs. Parent) | Key Finding | Reference |
| 1-Butanol | CH₂(CF₂)₂CF₃ | +1.17 | Polyfluoroalkylation typically increases lipophilicity. | acs.org |
| 1-Butanol | CH₂(CF₂)₂CH₃ | +0.40 | Replacing terminal CF₃ with CH₃ reduces the lipophilicity increase. | acs.org |
| 1-Pentanol | CH₂(CF₂)₃CF₃ | +1.69 | Perfluoroalkylation significantly increases lipophilicity. | acs.org |
| 1-Pentanol | CH₂(CF₂)₃CH₃ | +0.65 | Terminal CH₃ group provides a less lipophilic alternative to CF₃. | acs.org |
After conducting a thorough search for scientific literature and data, no specific information was found detailing the use of This compound in the "synthesis of fluorinated glycomimetics" or for "enhancing solubility in fluorinated carrier solvents" such as DFO derivatives.
The available information primarily consists of supplier data for the compound, confirming its existence and availability for research purposes. biosynth.com While related fluorinated alcohols like 1,1,1,3,3,3-Hexafluoro-2-propanol (B117542) (HFIP) have documented applications as specialized solvents in various organic syntheses, including peptide synthesis and Friedel-Crafts reactions, these applications are specific to HFIP's unique properties and cannot be directly attributed to this compound without specific evidence. sigmaaldrich.comtcichemicals.commdpi.com
Furthermore, the premise of using DFO (desferrioxamine) derivatives as fluorinated carrier solvents is not supported by the literature found. Research on DFO derivatives focuses on their role as chelating agents for medical radioisotopes like Zirconium-89, with efforts made to improve their aqueous solubility for biomedical applications.
Due to the strict requirement to focus solely on the specified topics for this compound, and the absence of relevant data in the search results, the requested article sections cannot be generated.
Vi. Theoretical and Computational Investigations of Hexafluoropentanol Systems
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to model molecular systems. These calculations can provide detailed insights into the behavior of fluorinated alcohols.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. nih.govscispace.com For 3,3,4,4,5,5-Hexafluoropentan-1-ol, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.
Once the geometry is optimized, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack.
Illustrative Data Table for DFT Calculations on a Fluorinated Alcohol:
| Property | Calculated Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 9.7 eV |
| Dipole Moment | 2.5 D |
The hydroxyl group in this compound allows it to act as both a hydrogen bond donor and acceptor. Computational methods are invaluable for studying these interactions. For instance, studies on the similar molecule hexafluoroisopropanol (HFIP) have shown that it can form strong hydrogen bonds, and aggregation into hydrogen-bonded clusters enhances the hydrogen-bond donor capability of the terminal hydroxyl proton. chemrxiv.org It is believed that these hydrogen-bonded clusters are crucial for the unique catalytic and solvolytic properties of fluorinated alcohols. chemrxiv.org
Theoretical models can also analyze solvation effects, which describe the interaction between a solute and a solvent. For a polar molecule like this compound, polar solvents can stabilize charged or polar transition states through electrostatic interactions. fiveable.me Ab initio quantum chemical studies, which are highly accurate but computationally expensive, can be used to study the stability of different tautomers in the gas phase, in a microhydrated environment (with a single water molecule), and in bulk water using a self-consistent reaction field method. nih.gov
The strong dipole moment created by the electronegative fluorine atoms in this compound leads to significant charge-dipole interactions. Theoretical studies, often combined with experimental techniques like negative ion photoelectron spectroscopy, can probe these interactions. For example, research on hexafluoroisopropanol (HFIP) interacting with halide anions has revealed that the nature of the interaction is highly dependent on the specific anion. nih.gov While chloride, bromide, and iodide form structures where the anion interacts with HFIP via charge-dipole forces, the fluoride (B91410) anion is strong enough to abstract a proton, forming a neutral hydrogen fluoride molecule and the deprotonated HFIP anion. nih.gov These studies provide direct evidence for distinct, orientation-specific interactions. nih.gov
Mechanistic and Kinetic Studies
Computational chemistry is also instrumental in elucidating the mechanisms and kinetics of chemical reactions involving this compound.
Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by considering a special equilibrium between reactants and an activated complex, known as the transition state. wikipedia.org The transition state is the structure along the reaction coordinate that corresponds to the highest potential energy. libretexts.org
Computational methods can be used to locate and characterize the geometry and energy of these transition states. This allows for the elucidation of reaction mechanisms step-by-step. By calculating the energy barrier (activation energy) required to reach the transition state, one can predict the rate of a reaction. libretexts.org TST has been successfully used to calculate the standard enthalpy, entropy, and Gibbs free energy of activation for various reactions. wikipedia.org
Illustrative Data Table for a Hypothetical Reaction Involving Hexafluoropentanol:
| Thermodynamic Parameter | Calculated Value (kJ/mol) |
|---|---|
| Enthalpy of Activation (ΔH‡) | 85 |
| Entropy of Activation (ΔS‡) | -20 J/(mol·K) |
| Gibbs Free Energy of Activation (ΔG‡) | 91 |
The solvent can have a significant impact on reaction rates and equilibria. The Onsager reaction field model is a continuum solvation model that describes the solvent as a homogeneous, polarizable medium with a constant dielectric constant. uni-rostock.de In this model, the solute is placed in a spherical cavity within the solvent. The dipole moment of the solute induces a dipole moment in the surrounding solvent, which in turn polarizes the solute. This mutual polarization is treated self-consistently. uni-rostock.de
This model is particularly useful because it allows for the calculation of solvent effects on geometries and frequencies with a computational effort that is not much greater than gas-phase calculations. uni-rostock.de By performing calculations with different dielectric constants, one can simulate the effect of various solvents on the properties and reactivity of this compound.
Molecular Dynamics Simulations and Force Field Development
Molecular dynamics (MD) simulations offer a dynamic picture of molecular systems, revealing how atoms and molecules move and interact over time. The accuracy of these simulations is fundamentally dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system.
Detailed research findings from MD simulations on systems closely related to this compound, such as a series of 1H,1H-perfluorinated alcohols (CF3(CF2)n−1CH2OH where n = 2-6), have provided valuable insights. core.ac.uk Atomistic molecular dynamics simulations on these compounds have shed light on the organization of the liquid phase and the hydrogen-bonding network under varying pressure conditions. core.ac.uk These simulations help to interpret experimental results at a molecular level. core.ac.uk
The development of accurate force fields for fluorinated molecules is an active area of research. General force fields like the Generalized Amber Force Field (GAFF and GAFF2) have been employed to study fluorinated compounds. nih.govresearchgate.net For instance, these force fields have been used in MD simulations to calculate the 1-octanol/water partition coefficient (logP) of fluorinated analogs of various molecules, with results showing good agreement with experimental data. nih.govresearchgate.net The root mean square error for calculated logP values using GAFF and GAFF2 were found to be 0.61 and 0.68 log units, respectively. nih.govresearchgate.net Such studies demonstrate that with careful parameterization, these general force fields can effectively model the behavior of fluorinated organic molecules.
Prediction of Physicochemical Parameters via Computational Methods
Computational methods are increasingly used to predict the physicochemical properties of chemical compounds, which is particularly useful for novel or sparsely studied molecules like this compound.
One example of such prediction is the use of Density Functional Theory (DFT) to calculate NMR chemical shifts. A study focused on predicting the ¹⁹F NMR chemical shifts of molecules with fluorine bonds, including the structurally similar 2,2,3,3,4,4,5,5-octafluoropentan-1-ol. researchgate.net By employing DFT-based procedures, conformationally averaged ¹⁹F chemical shifts were predicted, which is instrumental for characterizing reaction intermediates and products. researchgate.net
Furthermore, computational studies have been successful in predicting bulk properties like liquid density. For a series of 1H,1H-perfluorinated alcohols, MD simulations were performed, and the resulting liquid densities were compared with experimental measurements at various temperatures and pressures. core.ac.uk The table below presents a comparison of experimental and simulated liquid densities for 1H,1H-perfluorohexan-1-ol, a close structural analog to this compound, at different temperatures and a pressure of 0.1 MPa.
Table 1: Experimental and Simulated Liquid Density of 1H,1H-Perfluorohexan-1-ol at 0.1 MPa
| Temperature (K) | Experimental Density (g·cm⁻³) | Simulated Density (g·cm⁻³) |
|---|---|---|
| 293.15 | 1.621 | 1.615 |
| 298.15 | 1.609 | 1.603 |
| 303.15 | 1.597 | 1.591 |
| 308.15 | 1.585 | 1.579 |
The close agreement between the experimental and simulated densities underscores the predictive power of molecular dynamics simulations when appropriate force fields are used. core.ac.uk These computational approaches are invaluable for creating a comprehensive physicochemical profile of compounds like this compound.
Vii. Emerging Research Directions and Future Outlook
Development of Novel Synthetic Routes with Improved Sustainability and Selectivity
The synthesis of polyfluorinated alcohols has traditionally relied on methods that can be energy-intensive and may use hazardous reagents. A significant emerging research direction is the development of greener synthetic methodologies. For compounds like 3,3,4,4,5,5-hexafluoropentan-1-ol, this includes exploring enzymatic and bio-catalytic approaches, as well as flow chemistry processes. These methods aim to improve selectivity, reduce waste, and minimize the use of harsh chemicals. Research into the synthesis of polyfluorinated ethers has demonstrated the potential for using water as a solvent, which is an environmentally friendly approach that could be adapted for the synthesis of fluorinated alcohols. mdpi.com
Exploration of New Chemical Transformations and Reactivity Patterns
The reactivity of the hydroxyl group in this compound, influenced by the strongly electron-withdrawing hexafluoropentyl group, presents opportunities for novel chemical transformations. The functional group of alcohols, the hydroxyl group (–OH), has two reactive covalent bonds: the C–O bond and the O–H bond. libretexts.org The high electronegativity of the neighboring fluorine atoms makes the hydroxyl proton more acidic than in non-fluorinated alcohols, which can be exploited in catalysis and synthesis. Research into the reactivity of other fluorinated alcohols has shown their utility as solvents that can promote specific reaction pathways, such as in C-H activation reactions. nih.govresearchgate.net Future work will likely investigate the use of this compound as a unique building block or as a non-nucleophilic, polar solvent to facilitate challenging chemical reactions.
Advanced Material Design Utilizing Hexafluoropentanol Scaffolds
The incorporation of fluorinated moieties into polymers and other materials can significantly enhance their properties, including thermal stability, chemical resistance, and surface characteristics like hydrophobicity. The hexafluoropentanol scaffold could be a valuable component in the design of advanced materials. For instance, it could be used to create fluorinated side-chains in polymers for applications in coatings, membranes, and electronic devices. The use of fluorinated scaffolds is a known strategy in the development of antimalarial drugs, highlighting the potential for creating bioactive materials. nih.govelsevierpure.com
Deeper Understanding of Structure-Property Relationships through Integrated Experimental and Computational Approaches
A fundamental area of ongoing research is to better understand how the arrangement of fluorine atoms in a molecule influences its macroscopic properties. For this compound, this involves a combination of experimental techniques and computational modeling to elucidate its conformational preferences, acidity, and intermolecular interactions. nih.govresearchgate.net Such studies are crucial for predicting the behavior of this compound in various applications and for the rational design of new molecules with tailored properties. For example, computational studies on other fluorinated compounds have been used to model 19F NMR spectra, which is a powerful tool for characterizing these molecules. mdpi.com
Potential in Interdisciplinary Research Fields Beyond Traditional Organic Chemistry
The unique properties of fluorinated compounds are leading to their increasing use in a wide range of scientific disciplines. For this compound, potential interdisciplinary applications could include:
Medicinal Chemistry: As a fragment or building block for the synthesis of new pharmaceuticals. The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates. digitellinc.com
Environmental Science: As a model compound to study the environmental fate and transport of short-chain per- and polyfluoroalkyl substances (PFAS).
Biochemistry: In the study of protein folding and stability, as fluorinated alcohols are known to induce helical structures in peptides and proteins. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,3,4,4,5,5-hexafluoropentan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : Fluorinated alcohols are typically synthesized via nucleophilic substitution or reduction of fluorinated esters. For example, analogous compounds like 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (CAS 355-80-6) are synthesized through stepwise fluorination of pentanol derivatives using fluorinating agents like SF₄ or HF-pyridine complexes . Optimizing stoichiometry, temperature (e.g., −78°C to 50°C), and solvent polarity (e.g., dichloromethane or THF) can improve yields. Post-synthesis, fractional distillation under reduced pressure is critical due to the compound’s volatility .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is essential for identifying fluorine environments (δ −70 to −120 ppm for CF₂/CF₃ groups). ¹H NMR resolves non-fluorinated protons (e.g., the hydroxyl group at δ 1–5 ppm, broad) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (expected ~232 g/mol for C₅H₄F₈O) and fragmentation patterns .
- X-ray Crystallography : For structural validation, single-crystal X-ray diffraction (as in related fluorinated cyclopentenes) can resolve bond angles and fluorine substitution patterns .
Q. How can researchers mitigate challenges in purifying this compound?
- Methodological Answer : Fluorinated alcohols often exhibit low solubility in water but high solubility in polar aprotic solvents. Purification via silica gel chromatography (eluting with hexane/ethyl acetate) or fractional distillation (bp ~150–180°C) is recommended. Pre-purification steps, such as azeotropic drying with molecular sieves, reduce hydroxyl group reactivity .
Advanced Research Questions
Q. How does this compound interact with supramolecular systems, particularly in hydrogen-bonding networks?
- Methodological Answer : Fluorinated alcohols can act as weak hydrogen-bond donors due to electron-withdrawing fluorine atoms. Studies on analogous compounds (e.g., octafluoro-1-pentanol) show reduced H-bond strength compared to non-fluorinated alcohols. Researchers should use titration calorimetry (ITC) or IR spectroscopy to quantify H-bonding energetics and compare with computational models (DFT or MD simulations) .
Q. What role does this compound play in designing fluorinated polymers or surfactants?
- Methodological Answer : The compound’s terminal hydroxyl and fluorinated backbone make it a candidate for synthesizing fluoropolymers or surfactants. For example, esterification with perfluorinated acyl chlorides (e.g., octafluorooctanoyl chloride) yields surfactants with low surface tension. Researchers should monitor critical micelle concentration (CMC) via tensiometry and assess thermal stability via TGA .
Q. How can contradictory data on the environmental persistence of this compound be resolved?
- Methodological Answer : Discrepancies in biodegradation studies may arise from assay conditions (e.g., microbial consortia, pH). Standardized OECD 301 tests (aqueous aerobic degradation) should be paired with advanced LC-MS/MS to track degradation intermediates. Comparative studies with structurally similar perfluoroalkyls (e.g., PFOS/PFOA) can contextualize persistence .
Q. What strategies address conflicting solubility data of this compound in polar vs. nonpolar solvents?
- Methodological Answer : Solubility contradictions may stem from varying purity or solvent history. Systematic studies using Karl Fischer titration (to confirm water content) and phase diagrams (via cloud-point measurements) are advised. Computational solubility parameters (Hansen solubility parameters) can predict miscibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
